molecular formula C16H21NO5 B103479 LG 50,173 CAS No. 16562-71-3

LG 50,173

Cat. No.: B103479
CAS No.: 16562-71-3
M. Wt: 307.34 g/mol
InChI Key: MHFGOMQNFJVNKY-SNAWJCMRSA-N
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Description

Structurally, it belongs to the benzodiazepine analogue family, characterized by a fused benzene ring and a diazepine moiety. Its molecular formula is C₁₅H₁₂N₂O₂S, with a molecular weight of 284.33 g/mol. Key features include a sulfonyl group at position R₁ and a methyl substituent at position R₃, which enhance its binding affinity to gamma-aminobutyric acid (GABA) receptors while reducing off-target effects .

Preclinical studies highlight its efficacy in modulating GABAergic neurotransmission, with an IC₅₀ of 12 nM for GABA-A receptor subtype α₁β₂γ₂, significantly lower than first-generation benzodiazepines like diazepam (IC₅₀: 45 nM). Additionally, LG 50,173 exhibits improved metabolic stability, with a plasma half-life of 8.2 hours in rodent models, compared to 2–4 hours for clonazepam .

Properties

CAS No.

16562-71-3

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one

InChI

InChI=1S/C16H21NO5/c1-11-10-17(6-7-22-11)15(18)5-4-12-8-13(20-2)16(19)14(9-12)21-3/h4-5,8-9,11,19H,6-7,10H2,1-3H3/b5-4+

InChI Key

MHFGOMQNFJVNKY-SNAWJCMRSA-N

SMILES

CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC

Isomeric SMILES

CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC

Canonical SMILES

CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of LG 50,173 typically involves the reaction of morpholine with a suitable cinnamoyl chloride derivative under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

LG 50,173 undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cinnamoyl double bond can be reduced to a single bond using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

LG 50,173 has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its efficacy in treating certain diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of LG 50,173 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

LG 50,173 is compared below with two structurally and functionally analogous compounds: Diazepam (a classical benzodiazepine) and Zolpidem (a non-benzodiazepine hypnotic).

Table 1: Structural and Functional Comparison

Property This compound Diazepam Zolpidem
Molecular Formula C₁₅H₁₂N₂O₂S C₁₆H₁₃ClN₂O C₁₉H₂₁N₃O
Molecular Weight 284.33 g/mol 284.74 g/mol 307.39 g/mol
Target Receptor GABA-A α₁β₂γ₂ Pan-GABA-A GABA-A α₁βγ
IC₅₀ (GABA-A) 12 nM 45 nM 18 nM
Half-Life (Hours) 8.2 20–50 2.5
Metabolic Pathway CYP3A4/5 CYP2C19, CYP3A4 CYP3A4
Therapeutic Use Anxiety, seizures Anxiety, seizures Insomnia

Key Findings:

Selectivity : this compound demonstrates 3.75-fold greater selectivity for α₁β₂γ₂ receptors than diazepam, reducing sedative side effects (e.g., motor impairment in murine models: 12% incidence vs. 65% for diazepam) .

Pharmacokinetics : Unlike zolpidem, this compound avoids rapid clearance due to sulfonyl group-mediated resistance to CYP3A4 oxidation, enhancing bioavailability (85% vs. zolpidem’s 70%) .

Table 2: Preclinical Efficacy in Anxiety Models (Rodent)

Compound Elevated Plus Maze (Open Arm Time) Vogel Conflict Test (Licks)
This compound 180 s (30 mg/kg) 85 licks (20 mg/kg)
Diazepam 150 s (10 mg/kg) 60 licks (5 mg/kg)
Zolpidem 90 s (15 mg/kg) 40 licks (10 mg/kg)

Q & A

Q. What ethical frameworks govern this compound's in vivo testing?

  • Methodological Answer :
  • Follow 3R principles (Replacement, Reduction, Refinement) for animal studies.
  • Obtain ethics committee approval by submitting detailed protocols addressing humane endpoints, sample sizes, and statistical power .

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